Propylthiouracil
Overview
Description
Propylthiouracil (PTU) is an antithyroid medicine used to treat conditions like Graves’ disease and hyperthyroidism, where the thyroid gland produces too much thyroid hormone . It works by making it harder for the body to use iodine to make thyroid hormone .
Synthesis Analysis
A computational model has been developed which mimics the in vivo simulation. The model was constructed with the help of cell designer 4.1 used for analyzing the effect of perturbed amount of drugs at 0.1, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 amounts as a unit, targeting Thyroid Peroxidase (TPO), Thyroid Stimulating Hormone Receptor (TSHR), and Sodium Iodide Symporter (NIS) .Molecular Structure Analysis
Propylthiouracil has a molecular formula of C7H10N2OS and a molar mass of 170.23 g/mol .Chemical Reactions Analysis
A high-performance liquid chromatographic method with a post-column iodine-azide reaction has been chosen and tested for validity in quantitative determination of propylthiouracil in tablets .Physical And Chemical Properties Analysis
Propylthiouracil has a molecular weight of 170.2, a melting point of 219°C to 221°C, a log Kow of 0.98, a water solubility of 1.2 g/L at 25°C, and a vapor pressure of 6.92 × 10-8 mm Hg at 25°C .Scientific Research Applications
1. Propylthiouracil in Alcoholic Liver Disease
- Study Overview: Propylthiouracil has been explored for its potential benefits in treating alcoholic liver disease. A long-term, double-blind, randomized clinical trial involving 310 patients assessed the impact of propylthiouracil on mortality rates in individuals with alcoholic liver disease. Results indicated that propylthiouracil could potentially reduce mortality in this condition (Orrego et al., 1987).
2. Propylthiouracil-Induced Vasculitis
- Research Findings: Several studies have reported instances of propylthiouracil-induced vasculitis, characterized by inflammation of blood vessels. This condition has manifested in various forms, from mild symptoms like rash and arthralgia to severe complications involving renal or pulmonary systems. These findings underscore the importance of monitoring for vasculitis in patients treated with propylthiouracil (Yu-Ling Tu et al., 2011).
3. Hepatic Injury and Propylthiouracil
- Insights from Research: Propylthiouracil has been associated with cases of hepatic injury, including acute hepatitis and hepatic failure. This adverse effect, though rare, is significant and requires careful monitoring and immediate discontinuation of the drug upon the detection of liver dysfunction (Liaw et al., 1993).
4. Impact on Neonatal Thyroid Function
- Study Results: Research has explored the effects of propylthiouracil therapy for maternal Graves' disease on neonatal thyroid function. While low doses of propylthiouracil are generally considered safe and effective for controlling maternal hyperthyroidism, there is a need to monitor for potential impacts on the neonate's thyroid function (Cheron et al., 1981).
5. Structural Analysis through Synchrotron X-ray Powder Diffraction
- Research Focus: The crystal structure of propylthiouracil was determined using high-resolution synchrotron X-ray powder diffraction. This structural analysis provides a deeper understanding of the drug’s molecular configuration, which can have implications for its pharmacological properties and interactions (Ferreira et al., 2011).
6. Psoriasis Treatment
- Clinical Trials: Propylthiouracil has been investigated for its efficacy in treating psoriasis. Studies have shown that both oral and topical forms of propylthiouracil can lead to significant improvement in psoriasis symptoms, offering a potential alternative treatment for this skin condition (Elias et al., 1994).
7. Involvement in Taste Perception and Dietary Preferences
- Genetic and Sensory Research: Propylthiouracil has been identified as a marker for taste perception, influencing food preferences and dietary habits. This research highlights the broader impact of propylthiouracil beyond its medical applications, extending into areas such as sensory science and nutrition (Tepper, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021209 | |
Record name | 6-Propyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propylthiouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>25.5 [ug/mL] (The mean of the results at pH 7.4), 1 part dissolves in about 900 parts water at 20 °C, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone; practically insol in ether, chloroform, benzene; freely sol in aq soln of ammonia and alkali hydroxides, In water, 1204 mg/L at 25 °C, 4.66e-01 g/L | |
Record name | SID855783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Propylthiouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00550 | |
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Record name | PROPYL THIOURACIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |
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Record name | Propylthiouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Propylthiouracil binds to thyroid peroxidase and thereby inhibits the conversion of iodide to iodine. Thyroid peroxidase normally converts iodide to iodine (via hydrogen peroxide as a cofactor) and also catalyzes the incorporation of the resulting iodide molecule onto both the 3 and/or 5 positions of the phenol rings of tyrosines found in thyroglobulin. Thyroglobulin is degraded to produce thyroxine (T4) and tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Therefore propylthiouracil effectively inhibits the production of new thyroid hormones., Propylthiouracil inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, propylthiouracil may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Propylthiouracil does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones. Patients whose thyroid gland contains relatively high concentration of iodine (e.g., from prior ingestion or from administration during diagnostic radiologic procedures) may respond relatively slowly to antithyroid agents. Unlike methimazole, propylthiouracil inhibits the peripheral deiodination of thyroxine to triiodothyronine. Although the importance of this inhibition has not been established, propylthiouracil has a theoretical advantage compared with methimazole or carbimazole in patients with thyrotoxic crisis, since a decreased rate of conversion of circulating thyroxine to triiodothyronine may be clinically beneficial in these patients., The thionamide /propylthiouracil/ inhibit organification of iodide and the coupling of iodotyrosines to form hormonally active iodothyronines., Inhibit synthesis of thyroid hormone within the thyroid gland by serving as substrates for thyroid peroxidase, which catalyzes the incorporation of oxidized iodide into tyrosine residues in thyroglobulin molecules and couples iodotyrosines. This diverts iodine from the synthesis of thyroid hormones. Antithyroid agents do not interfere with the actions of exogenous thyroid hormone or inhibit the release of thyroid hormones. Therefore, stores of thyroid hormones must be depleted before clinical effects will be apparent. Antithyroid agents may also have moderating effects on the underlying immunologic abnormalities, in hyperthyroidism due to Graves' disease (toxic-diffuse goiter), but evidence on this point reported to date is inconclusive., Type I 5'-deiodinase (D1) is inhibited by ... the antithyroid drug propylthiouracil., For more Mechanism of Action (Complete) data for PROPYL THIOURACIL (9 total), please visit the HSDB record page. | |
Record name | Propylthiouracil | |
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Record name | PROPYL THIOURACIL | |
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Impurities |
... Small amounts of thiourea present as an impurity., Small amounts of thiourea may be present in propylthiouracil as an impurity. | |
Record name | PROPYL THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Propylthiouracil | |
Color/Form |
White crystalline powder of starch-like appearance to eye and to touch | |
CAS RN |
51-52-5 | |
Record name | Propylthiouracil | |
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Record name | PROPYLTHIOURACIL | |
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Record name | PROPYL THIOURACIL | |
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Record name | Propylthiouracil | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |
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Melting Point |
219-221 °C, 219 °C | |
Record name | Propylthiouracil | |
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URL | https://www.drugbank.ca/drugs/DB00550 | |
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Record name | PROPYL THIOURACIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propylthiouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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